Product packaging for Boc-D-Phe-Phe-OH(Cat. No.:)

Boc-D-Phe-Phe-OH

Cat. No.: B15123473
M. Wt: 412.5 g/mol
InChI Key: NNOBHAOOLCEJBL-UHFFFAOYSA-N
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Description

Boc-D-Phe-Phe-OH is a dipeptide derivative where the N-terminal D-phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a building block, particularly in solid-phase peptide synthesis (SPPS) methodologies. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during coupling steps. Key properties include:

  • Molecular Formula: Presumed to be C₂₃H₂₈N₂O₅ (based on structural analogs).
  • Molecular Weight: Estimated ~412.48 g/mol.
  • Chirality: Contains a D-configuration in the first phenylalanine residue, which can influence biological activity and conformational stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O5 B15123473 Boc-D-Phe-Phe-OH

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBHAOOLCEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:

    Coupling Reaction: The Boc-protected D-phenylalanine is coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) to yield the free dipeptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Reaction Types for Boc-Protected Dipeptides

Boc-protected dipeptides typically undergo three primary reaction types:

  • Deprotection of the Boc group

    • Mechanism : Acidic conditions (e.g., trifluoroacetic acid, TFA) cleave the Boc group, yielding the free amine.

    • Reagents : TFA in dichloromethane or other organic solvents .

  • Coupling reactions

    • Mechanism : Formation of amide bonds with other amino acids/peptides using coupling agents like DCC or DIC.

    • Conditions : Dimethylformamide (DMF) and coupling reagents (e.g., HOBt).

  • Self-assembly reactions

    • Mechanism : Hydrophobic interactions and hydrogen bonding drive the formation of nanostructures (fibrils, spheres) depending on solvent and concentration.

    • Conditions : Aqueous solutions favor fibrillar structures, while organic solvents (e.g., ethanol) promote spherical aggregates .

Common Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsExample Products
Deprotection TFA in dichloromethane Free amino acid (e.g., Phe-Phe-OH)
Coupling DCC/DIC + HOBt in DMFExtended peptide chains
Self-Assembly Aqueous/organic solvents Fibrils (aqueous) or spheres (organic)

Major Products of Boc-Phe-Phe-OH Reactions

  • Deprotection : Unprotected dipeptide (e.g., H-Phe-Phe-OH) .

  • Coupling : Longer peptides (e.g., tripeptides or higher-order chains).

  • Self-Assembly :

    • Fibrillar structures (aqueous solutions): Used in scaffolding and drug delivery .

    • Spherical aggregates (organic solvents): Potential for encapsulation systems .

Research Findings on Self-Assembly Dynamics

Studies on Boc-Phe-Phe-OH highlight solvent-dependent morphologies:

  • Aqueous solutions yield fibrillar structures stabilized by β-sheet secondary structures .

  • Ethanol promotes spherical assemblies with α-helical conformations .

  • Coassembly with peptides like NH₂-Phe-Phe-OH forms hybrid "molecular necklaces" (spherical elements on elongated strands) .

Implications for Chemical Reactions

The structural versatility of Boc-Phe-Phe-OH underscores its utility in:

  • Biomaterial design : Tunable nanostructures for drug delivery or tissue engineering .

  • Biomedical applications : Antioxidant properties and potential in studying amyloidogenesis .

Note : The provided sources do not explicitly address Boc-D-Phe-Phe-OH , which may indicate limited availability of research or a potential typographical error in the query. For comprehensive analysis, experimental validation of this specific enantiomer is recommended.

Scientific Research Applications

Boc-D-Phe-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component in peptide-based vaccines.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Boc-D-Phe-Phe-OH involves its role as a peptide building block. It participates in the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of another amino acid or peptide. This process is facilitated by coupling reagents and catalysts, leading to the formation of extended peptide chains. The molecular targets and pathways involved depend on the specific application and the nature of the peptides being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The following table summarizes key analogs of Boc-D-Phe-Phe-OH, highlighting structural modifications, physicochemical properties, and applications:

Compound CAS Number Molecular Formula Molecular Weight Key Features Applications References
This compound Not explicitly listed C₂₃H₂₈N₂O₅ (inferred) ~412.48 - Boc-protected dipeptide.
- D-configuration enhances protease resistance.
Peptide synthesis, enzyme inhibition studies.
Boc-D-Phe(4-F)-OH 57292-45-2 C₁₄H₁₈FNO₄ 283.2 - 4-Fluoro substitution on phenyl ring.
- Alters electronic properties.
Drug discovery, material science.
Boc-D-Phe(3,4-DiF)-OH N/A C₁₄H₁₇F₂NO₄ 301.29 - 3,4-Difluoro substitution.
- Enhanced lipophilicity.
Research (non-drug).
Z-Phe-OH 1161-13-3 C₁₇H₁₇NO₄ 299.32 - Benzyloxycarbonyl (Z) protecting group.
- Acid-stable, removed via H₂/Pd.
Peptide synthesis, NMR studies.
Boc-L-Phe-OH 13734-34-4 C₁₄H₁₉NO₄ 265.30 - L-configuration counterpart.
- Differing biological interactions.
Chiral resolution studies.
Ac-(D)Phe-Pro-boroArg-OH N/A C₂₆H₃₈BN₅O₆ 527.42 - D-Phe in thrombin inhibitor.
- Conformationally constrained.
Anticoagulant research.
2.2. Key Differences and Implications
  • Protecting Groups: Boc vs. Z: Boc is removed under acidic conditions (e.g., TFA), while Z requires hydrogenolysis . Boc is preferred for SPPS due to orthogonal protection strategies. Chirality: D-amino acids (e.g., D-Phe in this compound) confer resistance to enzymatic degradation compared to L-forms, making them valuable in therapeutic peptides .
  • Substituent Effects :

    • Halogenation (e.g., 4-F or 3,4-DiF in Boc-D-Phe derivatives) increases lipophilicity and may enhance membrane permeability or target binding .
    • Aromatic Modifications : Biphenyl or propargyl groups (e.g., Boc-D-Bip-OH) introduce steric bulk or reactive handles for click chemistry .
  • Biological Activity :

    • Thrombin Inhibition : Ac-(D)Phe-Pro-boroArg-OH (Ki = 40 pM) demonstrates that D-Phe-containing peptides can adopt bioactive conformations critical for enzyme inhibition .
    • Hydrogen Bonding Networks : Phe-Phe motifs (e.g., in Asp-Phe dipeptides) form supramolecular structures useful in smart materials .

Biological Activity

Boc-D-Phe-Phe-OH, a compound with significant implications in peptide synthesis and biological research, is a derivative of phenylalanine featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound serves as a crucial building block in the synthesis of peptides, which are vital in various therapeutic applications. The following sections delve into its biological activity, synthesis, and applications based on diverse research findings.

This compound has the molecular formula C₁₉H₂₆N₂O₅ and a molecular weight of approximately 358.43 g/mol. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS) . The synthesis typically involves several steps, including the formation of the dipeptide through coupling reactions followed by deprotection to yield the active form of the peptide .

Biological Activities

This compound exhibits various biological activities, primarily due to its role in peptide synthesis. Here are some key areas of research:

  • Anticancer Properties : Research indicates that this compound can exhibit anti-cancer activity. In particular, derivatives of this compound have been shown to influence cell signaling pathways associated with cancer metastasis .
  • Protein-Protein Interactions : The compound can be utilized as a probe to study protein-protein interactions (PPIs). Its specific sequence may mimic binding motifs found in protein interfaces, aiding in the identification of potential interaction sites .
  • Self-Assembly and Nanostructures : this compound has been investigated for its ability to self-assemble into nanostructures. This property is significant for applications in nanomedicine and drug delivery systems where controlled release and targeted delivery are critical .

Case Studies and Research Findings

  • Metastatic Suppressor Induction : A study identified heterochiral dipeptides similar to this compound as potent inducers of NM23H1, a metastatic suppressor. This induction was linked to enhanced expression of p53, suggesting potential applications in cancer therapy .
  • Peptide Self-Assembly : Research demonstrated that this compound can form nanospheres through self-assembly processes. These structures were characterized using atomic force microscopy (AFM), revealing insights into their mechanical properties and potential applications in drug delivery .
  • Synthesis of Novel Peptides : Investigations into novel peptides incorporating this compound have shown promise in enhancing therapeutic efficacy against neurodegenerative diseases by modifying peptide structures to improve cell penetration and reduce amyloid fibril formation .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameStructure/FeaturesUnique Aspects
Boc-L-phenylalanineL configurationUsed in different therapeutic contexts
Boc-D-valineValine derivativeInfluences activity due to unique side chain
Boc-L-leucineLeucine derivativeKnown for its role in muscle protein synthesis
This compoundD configuration with dual Phe residuesUnique for its stereochemistry and self-assembly capabilities

Q & A

Q. What are the recommended synthetic routes for Boc-D-Phe-Phe-OH, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. Key steps include:

  • Deprotection : Use of TFA for Boc-group removal under anhydrous conditions .
  • Coupling : Activation of carboxylic acids with HOBt/DIC or other carbodiimides to minimize racemization .
  • Purification : Reverse-phase HPLC with C18 columns, monitoring at 214 nm for peptide bonds. Yield optimization requires precise control of temperature (0–4°C for coupling) and stoichiometric ratios (1.2–1.5 equivalents of activated amino acid) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Essential characterization methods include:

  • Analytical HPLC : Retention time comparison with standards and peak homogeneity (≥98% purity).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (calculated: 437.47 g/mol).
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR for stereochemical confirmation, particularly the Boc-group protons (δ 1.4 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
  • Chiral HPLC : To ensure retention of D-configuration in the second phenylalanine residue .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents:

  • Primary solvents : DMF, DMSO, or acetonitrile (1–5 mg/mL).
  • Buffered solutions : Use 10% acetic acid or 0.1% TFA in water for solubility enhancement.
  • Precipitation : Occurs in diethyl ether or cold ethyl acetate, useful for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from:

  • Purity variability : Impurities (e.g., residual DMF) can interfere with biological assays. Validate purity via orthogonal methods (HPLC + MS).
  • Assay conditions : Differences in cell lines, buffer pH, or incubation time. Standardize protocols using guidelines from Beilstein Journal of Organic Chemistry .
  • Stereochemical drift : Racemization during synthesis alters bioactivity. Monitor via chiral HPLC and adjust coupling steps to minimize epimerization .

Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on this compound?

Apply the FINER criteria :

  • Feasible : Ensure access to SPPS infrastructure and analytical tools (HPLC, MS).
  • Novel : Investigate understudied applications (e.g., enzyme inhibition kinetics or membrane permeability studies).
  • Ethical : Adhere to institutional guidelines for chemical safety and disposal.
  • Relevant : Align with gaps in peptide stability or chiral recognition mechanisms . Example PICO framework:
  • Population : Enzymatic systems (e.g., proteases).
  • Intervention : this compound at varying concentrations.
  • Comparison : L-enantiomer or unprotected dipeptide.
  • Outcome : IC50 values or structural binding data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Critical steps include:

  • Quality control (QC) : Pre-shipment COA review for lot-specific purity (>98%) and residual solvent levels (<0.1% DMF).
  • In-process monitoring : Track coupling efficiency via Kaiser test or FTIR for free amine detection.
  • Documentation : Archive synthesis protocols, including temperature, reagent sources, and purification gradients .

Q. How can researchers validate computational modeling predictions (e.g., molecular docking) for this compound experimentally?

Integrate:

  • Docking results : Prioritize target binding pockets with high docking scores (e.g., AutoDock Vina).
  • SPR/BLI assays : Measure binding kinetics (ka, kd) using surface plasmon resonance or bio-layer interferometry.
  • NMR titration : Confirm binding-induced chemical shift perturbations in 1H^1H-NMR .

Methodological Guidance

Q. What criteria should govern the selection of control groups in this compound bioactivity studies?

Include:

  • Negative controls : Unprotected Phe-Phe-OH or scrambled sequences.
  • Positive controls : Known inhibitors (e.g., pepstatin A for aspartic proteases).
  • Solvent controls : DMSO or buffer-only samples to exclude solvent effects .

Q. How should researchers address conflicting solubility data in literature when designing in vitro assays?

Perform:

  • Pre-solubilization : Dissolve in DMSO (≤1% final concentration) to avoid aggregation.
  • Dynamic light scattering (DLS) : Check for particulates (>100 nm) in assay buffers.
  • Critical micelle concentration (CMC) : Assess via pyrene fluorescence if amphiphilic behavior is suspected .

Q. What steps ensure compliance with academic journal requirements (e.g., Beilstein JOC) when publishing this compound research?

Follow:

  • Data transparency : Deposit raw HPLC/MS traces in repositories like Figshare.
  • Synthesis details : Report coupling reagents, temperatures, and purification gradients.
  • Ethics declarations : Disclose funding sources and conflicts of interest .

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